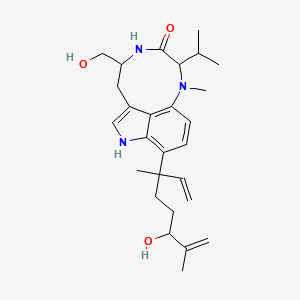
Lyngbyatoxin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lyngbyatoxin B is an irritant form Lyngbya majuscula.
科学的研究の応用
Introduction to Lyngbyatoxin B
This compound is a potent bioactive compound produced by the cyanobacterium Moorea producens. It belongs to a class of compounds known as indole alkaloids, which are characterized by their complex structures and diverse biological activities. The compound is notable for its role in marine toxicity and potential applications in biomedical research, particularly in cancer therapy and other therapeutic areas.
Cytotoxicity and Tumor Promotion
This compound has been identified as a potent tumor promoter, primarily through its ability to activate protein kinase C (PKC) pathways. Research indicates that it can induce cell proliferation and inhibit differentiation in various cell lines, including human promyelocytic leukemia cells (HL-60) and Friend erythroleukemia cells . The compound's mechanism of action involves binding to PKC, which plays a significant role in cell signaling and cancer progression.
Comparative Toxicity Studies
Recent studies have compared the cytotoxic effects of this compound with its derivatives. For instance, two new derivatives derived from M. producens exhibited cytotoxicity that was significantly lower than that of lyngbyatoxin A, indicating that structural modifications can influence biological activity . The lethal dose values for these derivatives were found to be approximately 150 times less potent than those of lyngbyatoxin A, suggesting a complex relationship between structure and toxicity.
Anticancer Research
The tumor-promoting properties of this compound have spurred interest in its potential as an anticancer agent. Studies suggest that while it promotes tumor growth, understanding its mechanisms could lead to the development of targeted therapies that exploit its PKC activation properties without the associated risks of traditional tumor promotion .
Antiviral Properties
Emerging research has indicated that certain cyanotoxins, including derivatives of lyngbyatoxin, may possess antiviral properties. For example, compounds related to lyngbyatoxin have shown potential against viruses such as HIV and Chikungunya virus, opening avenues for their use in antiviral drug development .
Heterologous Production
Advancements in synthetic biology have enabled the heterologous production of this compound in Escherichia coli. This method allows for high-yield production of the compound and its derivatives, facilitating further research into their biological activities and potential applications . The successful establishment of biosynthetic pathways for these compounds represents a significant step toward their commercial viability.
Case Study 1: Marine Animal Toxicity
Research has documented instances of this compound causing severe toxicity in marine animals, including green turtles and manatees. These studies highlight the ecological impact of cyanotoxins and the need for monitoring marine environments for harmful algal blooms that produce such toxins .
Case Study 2: Human Health Implications
This compound has been implicated in cases of human skin irritation and food poisoning associated with consumption of contaminated seafood. Understanding the toxicological profiles of such compounds is crucial for public health safety measures .
Data Overview
| Aspect | This compound | Lyngbyatoxin A |
|---|---|---|
| Source | Moorea producens | Moorea producens |
| Potency (Cytotoxicity) | Lower than A | High potency (IC50 ~ 8.1 μM) |
| Tumor Promotion | Yes | Yes |
| Binding Affinity for PKCδ | Lower than A | Very high (K_i ~ 0.11 nM) |
| Antiviral Activity | Potential against HIV | Not established |
| Heterologous Production | Achievable in E. coli | Achievable in E. coli |
特性
CAS番号 |
133084-52-3 |
|---|---|
分子式 |
C27H39N3O3 |
分子量 |
453.6 g/mol |
IUPAC名 |
5-(6-hydroxy-3,7-dimethylocta-1,7-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C27H39N3O3/c1-8-27(6,12-11-22(32)16(2)3)20-9-10-21-23-18(14-28-24(20)23)13-19(15-31)29-26(33)25(17(4)5)30(21)7/h8-10,14,17,19,22,25,28,31-32H,1-2,11-13,15H2,3-7H3,(H,29,33) |
InChIキー |
RLQWNZUFDRUTMZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC(C(=C)C)O)C=C)CO |
正規SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC(C(=C)C)O)C=C)CO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lyngbyatoxin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















